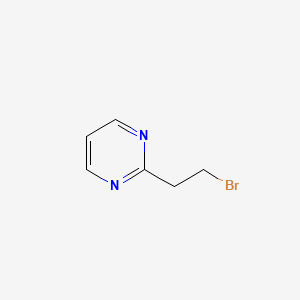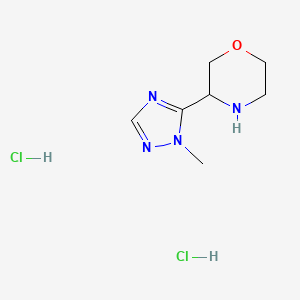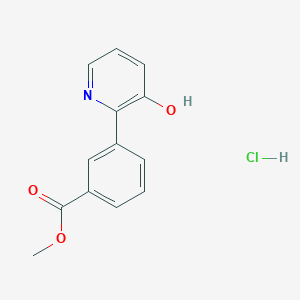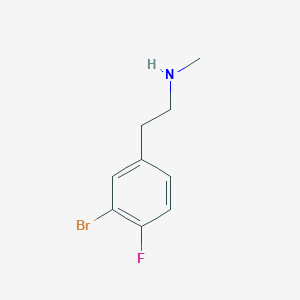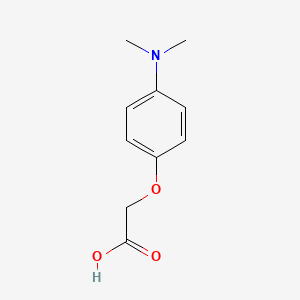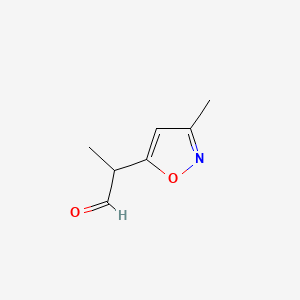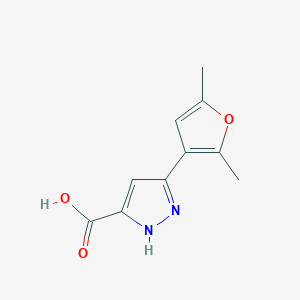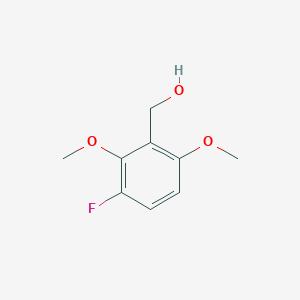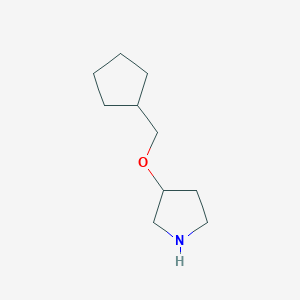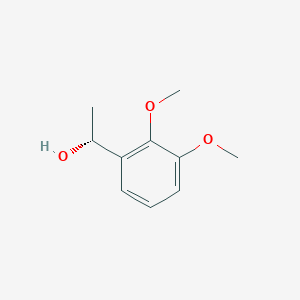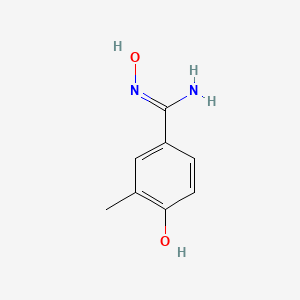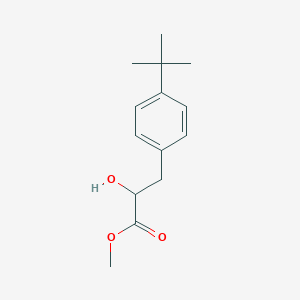
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(4-(tert-butyl)phenyl)-2-oxopropanoate.
Reduction: 3-(4-(tert-butyl)phenyl)-2-hydroxypropanol.
Substitution: 4-nitro-3-(tert-butyl)phenyl-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions due to its ester and hydroxy functional groups.
Industry: Used in the production of polymers and as a stabilizer in various chemical formulations.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-(tert-butyl)phenyl)acetate
- Methyl 3-(4-(tert-butyl)phenyl)propanoate
- Methyl 3-(4-(tert-butyl)phenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate is unique due to the presence of both a hydroxy and an ester functional group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
methyl 3-(4-tert-butylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12,15H,9H2,1-4H3 |
Clave InChI |
UVLRKELKELKZIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


